![molecular formula C23H20O4 B14238874 3-(Benzyloxy)-5-[(4-ethenylphenyl)methoxy]benzoic acid CAS No. 304014-75-3](/img/structure/B14238874.png)
3-(Benzyloxy)-5-[(4-ethenylphenyl)methoxy]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(Benzyloxy)-5-[(4-ethenylphenyl)methoxy]benzoic acid is an organic compound with a complex structure that includes benzyloxy and ethenylphenyl groups attached to a benzoic acid core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzyloxy)-5-[(4-ethenylphenyl)methoxy]benzoic acid typically involves multiple steps, starting from simpler aromatic compounds. One common method involves the protection of hydroxyl groups, followed by the introduction of benzyloxy and ethenylphenyl groups through nucleophilic substitution reactions. The final step usually involves deprotection and purification to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process. Additionally, industrial methods often include rigorous quality control measures to ensure the purity and consistency of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-(Benzyloxy)-5-[(4-ethenylphenyl)methoxy]benzoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group or reduce other functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups or modify existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or organometallic compounds (e.g., Grignard reagents) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce ethyl-substituted derivatives.
Wissenschaftliche Forschungsanwendungen
3-(Benzyloxy)-5-[(4-ethenylphenyl)methoxy]benzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of enzyme interactions and as a probe for biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-(Benzyloxy)-5-[(4-ethenylphenyl)methoxy]benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy and ethenylphenyl groups can enhance the compound’s binding affinity and specificity, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Benzyloxy-4-methoxy-benzoic acid methyl ester
- 3-Benzyloxy-4-methoxy-phenyl-acetic acid
- 3-Benzyloxy-4-methoxy-benzoic acid ethyl ester
Uniqueness
Compared to similar compounds, 3-(Benzyloxy)-5-[(4-ethenylphenyl)methoxy]benzoic acid has unique structural features that confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
304014-75-3 |
|---|---|
Molekularformel |
C23H20O4 |
Molekulargewicht |
360.4 g/mol |
IUPAC-Name |
3-[(4-ethenylphenyl)methoxy]-5-phenylmethoxybenzoic acid |
InChI |
InChI=1S/C23H20O4/c1-2-17-8-10-19(11-9-17)16-27-22-13-20(23(24)25)12-21(14-22)26-15-18-6-4-3-5-7-18/h2-14H,1,15-16H2,(H,24,25) |
InChI-Schlüssel |
YSJDAZIZMDSJMD-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC1=CC=C(C=C1)COC2=CC(=CC(=C2)OCC3=CC=CC=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


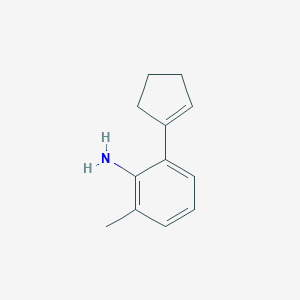
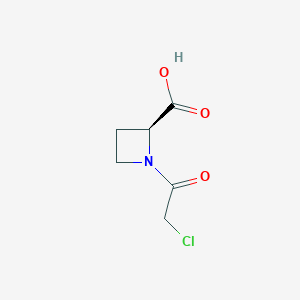
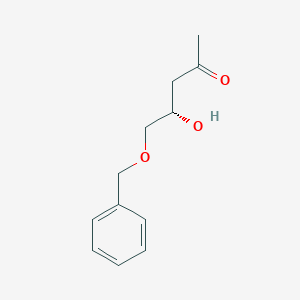
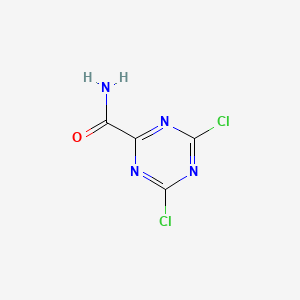
![2-[Hydroxy(phenyl)methyl]-3-methylcyclopent-2-en-1-one](/img/structure/B14238815.png)
![Benzyl 5-[methyl-(2,2,2-trifluoroacetyl)amino]-2-oxa-7-azaspiro[3.4]octane-7-carboxylate](/img/structure/B14238818.png)
![2-[6-[4-(dimethylamino)-6-methylpyrimidin-2-yl]sulfanylhexylsulfanyl]-N,N,6-trimethylpyrimidin-4-amine](/img/structure/B14238826.png)
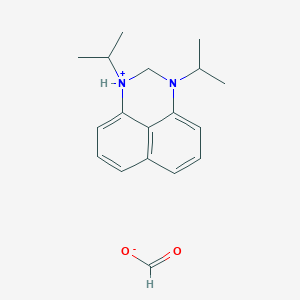
![N-[2-(1H-Indol-3-yl)ethyl]-N~2~-methyl-L-alaninamide](/img/structure/B14238840.png)
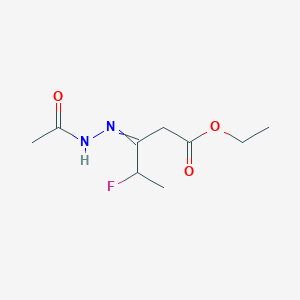
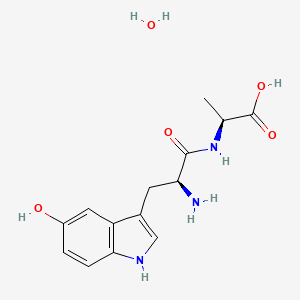
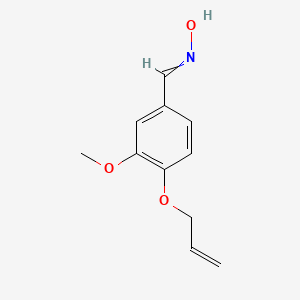
![3-{[4-(2-Hydroxy-2-methylpropanoyl)phenyl]sulfanyl}propanoic acid](/img/structure/B14238875.png)
![Diethyl [(diphenylcarbamothioyl)sulfanyl]propanedioate](/img/structure/B14238886.png)
